ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine ring: This step often involves condensation reactions with suitable aldehydes or ketones.
Functional group modifications: Various functional groups such as esters, ketones, and ethers are introduced through standard organic reactions like esterification, oxidation, and etherification.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes are often employed.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
ETHYL (2Z)-7-METHYL-3-OXO-5-[4-(PROPAN-2-YLOXY)PHENYL]-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Compounds with similar core structures but different substituents.
Uniqueness: The presence of specific functional groups like the thiophene and propan-2-yloxy phenyl groups may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C24H24N2O4S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-5-(4-propan-2-yloxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O4S2/c1-5-29-23(28)20-15(4)25-24-26(22(27)19(32-24)13-18-7-6-12-31-18)21(20)16-8-10-17(11-9-16)30-14(2)3/h6-14,21H,5H2,1-4H3/b19-13- |
InChI Key |
XNSYATFNZZNOOS-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)/C(=C/C4=CC=CS4)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC=CS4)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(C)C)C(=O)C(=CC4=CC=CS4)S2)C |
Origin of Product |
United States |
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